molecular formula C11H9ClO3S B15232978 Ethyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate

Ethyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate

Cat. No.: B15232978
M. Wt: 256.71 g/mol
InChI Key: DHKGSLIEXXCZQJ-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including ethyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate, can be achieved through various methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives .

Scientific Research Applications

Ethyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes, receptors, or other proteins, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ethyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro and hydroxy group on the thiophene ring makes it a valuable intermediate for synthesizing other complex molecules .

Properties

Molecular Formula

C11H9ClO3S

Molecular Weight

256.71 g/mol

IUPAC Name

ethyl 4-chloro-3-hydroxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H9ClO3S/c1-2-15-11(14)10-9(13)8-6(12)4-3-5-7(8)16-10/h3-5,13H,2H2,1H3

InChI Key

DHKGSLIEXXCZQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CC=C2Cl)O

Origin of Product

United States

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